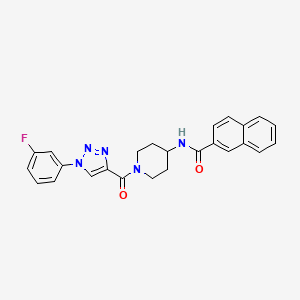

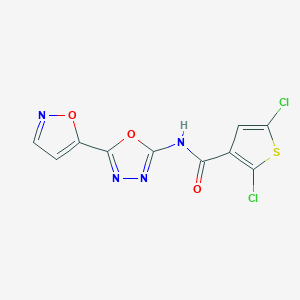

![molecular formula C16H15N7O2 B2699470 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034547-47-0](/img/structure/B2699470.png)

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular formula is C 15 H 19 N 7 O 2 with an average mass of 329.357 Da and a monoisotopic mass of 329.160034 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 191.9–197.3 °C . The 1 H-NMR (CDCl 3, 400 MHz) δ: 2.41 (d, 3H, J = 10.8 Hz), 4.08 (t, 2H, J = 7.6 Hz), 4.29 (t, 2H, J = 6.8 Hz), 5.04 (s, 2H), 7.05–8.10 (m, 5H) .

科学的研究の応用

Application in Antibacterial Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized. All the synthesized compounds were evaluated for in vitro antibacterial activity .

Methods of Application or Experimental Procedures

The antibacterial activities of fifteen newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested using the microbroth dilution method , and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Results or Outcomes

Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Application as Dual c-Met/VEGFR-2 Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

A series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were designed, synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

Methods of Application or Experimental Procedures

The compounds were tested for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Results or Outcomes

Most of the compounds showed satisfactory activity compared with lead compound foretinib. Among them, the most promising compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC 50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC 50 = 26.00 nM and VEGFR-2 IC 50 = 2.6 µM) .

Application in the Synthesis of Azapentalenes

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound has been used in the synthesis of azapentalenes . Azapentalenes are a class of organic compounds that have potential applications in various fields due to their unique chemical structure .

Methods of Application or Experimental Procedures

The synthesis involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

Results or Outcomes

The successful synthesis of azapentalenes using this method has been reported .

Application in the Synthesis of Small Molecule Library

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound has been used in the synthesis of a focused small molecule library . Such libraries are often used in drug discovery and development processes .

Methods of Application or Experimental Procedures

The synthesis involves the use of the compound as a starting material, followed by various chemical reactions to generate a library of small molecules .

Results or Outcomes

The successful synthesis of a focused small molecule library using this method has been reported .

将来の方向性

特性

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c1-2-25-16-14-22-20-12(23(14)8-7-17-16)9-18-15(24)13-10-5-3-4-6-11(10)19-21-13/h3-8H,2,9H2,1H3,(H,18,24)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCRDVKLZGDJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2699394.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

![N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2699404.png)

![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)